ethyl 4-({[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}amino)benzoate
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Overview
Description
ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is then functionalized with a 2,4-dichlorobenzyl group through nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects. The compound may also interfere with the synthesis of nucleic acids or proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole: Shares the triazole ring and dichlorobenzyl group but lacks the benzoate ester.
Ethyl 4-aminobenzoate: Contains the benzoate ester but lacks the triazole ring and dichlorobenzyl group.
4-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE is unique due to the combination of its triazole ring, dichlorobenzyl group, and benzoate ester. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H17Cl2N5O3 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
ethyl 4-[[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C19H17Cl2N5O3/c1-2-29-17(27)12-4-7-15(8-5-12)23-19(28)24-18-22-11-26(25-18)10-13-3-6-14(20)9-16(13)21/h3-9,11H,2,10H2,1H3,(H2,23,24,25,28) |
InChI Key |
HEISQCRKJASRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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